
(1S)-1,25-dihydroxy-24-oxocalciol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1,25-dihydroxy-24-oxocalciol is a hydroxycalciol, an oxocalciol and a tertiary alpha-hydroxy ketone. It has a role as a human metabolite.
Aplicaciones Científicas De Investigación
Receptor Binding and Osteocalcin Synthesis : A study by Valaja et al. (1990) on a new 1,25-dihydroxyvitamin D3 analog, 22-oxa-1,25(OH)2D3, found that it binds to 1,25-dihydroxyvitamin D receptors and regulates receptor mRNA levels similarly to the natural ligand. It also induces the synthesis of osteocalcin in MG-63 human osteosarcoma cells, a process mediated by receptors (Valaja et al., 1990).
Metabolic Pathway Characterization : Yeung et al. (1995) characterized the metabolic pathway of 1,25-dihydroxy-16-ene vitamin D3, a synthetic analog, in rat kidneys. They found its C-24 oxidative metabolic pathway differs from that of natural 1,25-dihydroxyvitamin D3, which is significant for understanding its pharmacokinetics (Yeung et al., 1995).
Serum Osteocalcin Concentrations : Research by Markowitz et al. (1987) indicated that the administration of 1,25 dihydroxyvitamin D3 affects serum osteocalcin concentrations in healthy adult males, highlighting its potential in managing bone health (Markowitz et al., 1987).
Vitamin D Receptor and Osteoblasts : Chen et al. (1986) investigated the effects of 1,25-dihydroxyvitamin D3 on rat osteoblast-like cell primary cultures. Their findings demonstrated the specific binding of this compound to the vitamin D receptor, affecting collagen and osteocalcin synthesis, as well as 25-hydroxyvitamin D3-24-hydroxylase activity (Chen et al., 1986).
Propiedades
Número CAS |
76338-50-6 |
|---|---|
Nombre del producto |
(1S)-1,25-dihydroxy-24-oxocalciol |
Fórmula molecular |
C27H42O4 |
Peso molecular |
430.6 g/mol |
Nombre IUPAC |
(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxy-2-methylheptan-3-one |
InChI |
InChI=1S/C27H42O4/c1-17(8-13-25(30)26(3,4)31)22-11-12-23-19(7-6-14-27(22,23)5)9-10-20-15-21(28)16-24(29)18(20)2/h9-10,17,21-24,28-29,31H,2,6-8,11-16H2,1,3-5H3/b19-9+,20-10-/t17-,21-,22-,23+,24+,27-/m1/s1 |
Clave InChI |
BWFQMABKLLTETH-YGQRWWDYSA-N |
SMILES isomérico |
C[C@H](CCC(=O)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
SMILES |
CC(CCC(=O)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
SMILES canónico |
CC(CCC(=O)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Sinónimos |
1,25-dihydroxy-24-oxo-vitamin D3 1,25-dihydroxy-24-oxocholecalciferol 24-KDHVD3 24-keto-1,25-dihydroxyvitamin D3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



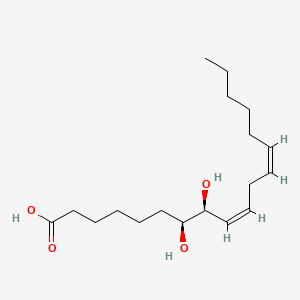

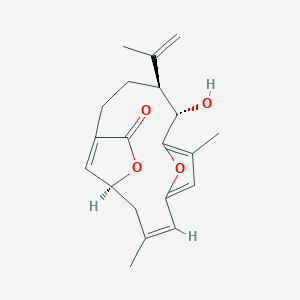

![8-Methoxy-2-methyl-1,3,4,9a,10,10a,11a,11b-octahydro-2H-1,5-methano[1]benzofuro[3,2-e]oxireno[h]isoquinolin-10-ol](/img/structure/B1230937.png)
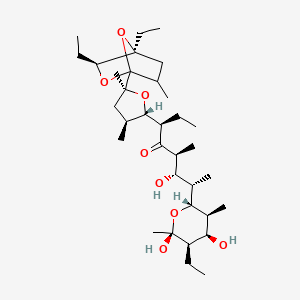

![2-[(2E)-3-phenylprop-2-enamido]acetate](/img/structure/B1230940.png)

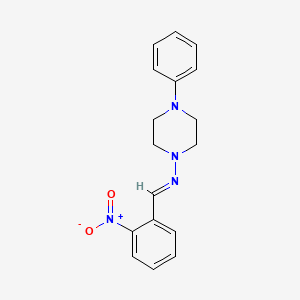
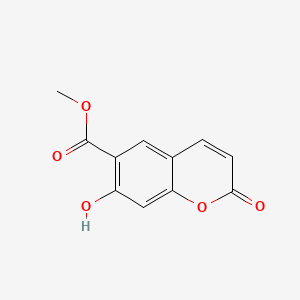

![2-[(4E)-4-[(1-ethyl-2,5-dimethylpyrrol-3-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B1230951.png)
![1,2-Diphenyl-1-[4-[2-(dimethylamino) ethoxy]-phenyl] butane-4-OL](/img/structure/B1230952.png)